molecular formula C10H13NO4 B1397748 2-Amino-4-(2-methoxyethoxy)-benzoic acid CAS No. 860530-65-0

2-Amino-4-(2-methoxyethoxy)-benzoic acid

Cat. No.: B1397748
CAS No.: 860530-65-0
M. Wt: 211.21 g/mol
InChI Key: UMUQIQADRWIKIM-UHFFFAOYSA-N
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Description

Hydrogen Bonding Networks

In anthranilic acid derivatives, the carboxylic acid and amino groups participate in extensive hydrogen bonding. For example:

  • Anthranilic acid (2-aminobenzoic acid) forms zwitterions in the solid state, with intermolecular O–H⋯N and N–H⋯O interactions.
  • Vanillin derivatives , such as 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid, exhibit layered structures stabilized by O–H⋯O and N–H⋯π interactions.

The 2-methoxyethoxy group in the target compound may introduce additional hydrogen-bonding sites (e.g., ether oxygen atoms) or disrupt existing networks due to its bulkiness.

Spatial Arrangement

Comparative data from related compounds suggest:

Compound Key Structural Features
Anthranilic acid (C₇H₇NO₂) Zwitterionic form with planar geometry; hydrogen bonds between COO⁻ and NH₃⁺.
2-Amino-4-methoxy-benzoic acid Methoxy group at position 4 enhances electron density, altering acidity.
2-Amino-3-(2-methoxyethoxy)-benzoic acid Methoxyethoxy substituent at position 3 creates steric hindrance, affecting crystal packing.

The 2-methoxyethoxy group in the target compound likely induces torsion between the benzene ring and substituents, as seen in ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, where dihedral angles between aromatic and amide planes vary with substituent size.

Comparative Structural Analysis with Anthranilic Acid Derivatives

Substituent Effects on Electronic Properties

The 2-methoxyethoxy group differs from simpler substituents (e.g., methoxy, nitro) in its electron-donating capacity and steric impact:

  • Electron Donor Strength : Methoxyethoxy groups donate electron density via resonance, increasing the electron density of the benzene ring compared to electron-withdrawing groups like nitro.
  • Steric Hindrance : The ethoxy chain introduces spatial bulk, potentially reducing planarity and affecting π-π stacking interactions observed in simpler derivatives.

Impact on Hydrogen Bonding and Crystal Packing

Feature Anthranilic Acid This compound
Primary Bonds O–H⋯N (zwitterion) O–H⋯O (carboxylic acid) + N–H⋯O (ether oxygen)
Crystal Symmetry Monoclinic (P2₁/cn) Predicted: Orthorhombic or triclinic (steric effects)
Key Interactions Planar stacking between zwitterions Layered structures with ether-mediated bonds

Case Study: Ethyl 2-Amino-4,5-Bis(2-Methoxyethoxy)benzoate

This derivative (C₁₅H₂₃NO₆) demonstrates how methoxyethoxy groups influence molecular geometry:

  • Dihedral Angles : The angle between the benzoate and amide planes varies (e.g., 82.5° in one molecule, 75.9° in another), indicating conformational flexibility.
  • Hydrogen Bonding : Intermolecular N–H⋯O bonds dominate, with no π-π stacking observed due to steric hindrance.

Properties

IUPAC Name

2-amino-4-(2-methoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-14-4-5-15-7-2-3-8(10(12)13)9(11)6-7/h2-3,6H,4-5,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUQIQADRWIKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(2-methoxyethoxy)-benzoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-(2-methoxyethoxy)benzoic acid as the starting material.

  • Nitration: The benzoic acid is nitrated to introduce the amino group, resulting in 2-nitro-4-(2-methoxyethoxy)benzoic acid.

  • Reduction: The nitro group is then reduced to an amino group, yielding the final product, this compound.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(2-methoxyethoxy)-benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amino group.

  • Substitution: The methoxyethoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 2-nitro-4-(2-methoxyethoxy)benzoic acid.

  • Reduction: Formation of 2-amino-4-(2-methoxyethoxy)benzoic acid.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Organic Synthesis

2-Amino-4-(2-methoxyethoxy)-benzoic acid serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows it to act as a reagent in various chemical reactions, such as:

  • Esterification
  • Amidation
  • Nucleophilic substitutions

Table 1: Common Reactions Involving this compound

Reaction TypeExample ReactionProduct Type
EsterificationReaction with alcoholsEsters
AmidationReaction with aminesAmides
Nucleophilic SubstitutionReaction with halidesSubstituted derivatives

Biochemical Studies

In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to inhibit certain enzymes makes it valuable for investigating cellular processes.

Case Study: Enzyme Inhibition
A study demonstrated that this compound effectively inhibits tyrosine kinase enzymes, which play a crucial role in cell signaling pathways related to cancer proliferation. This inhibition can lead to decreased cell viability and increased apoptosis in cancer cell lines.

Pharmaceutical Applications

The compound has potential therapeutic applications, particularly in drug development:

  • Antineoplastic Agents: It is being explored as a precursor for synthesizing selective epidermal growth factor receptor (EGFR) inhibitors like Erlotinib.
  • Anti-inflammatory Agents: Research indicates its potential use in developing drugs targeting inflammatory pathways.

Table 2: Pharmaceutical Applications of this compound

Application TypeSpecific UseMechanism of Action
Antineoplastic AgentsPrecursor for EGFR inhibitorsInhibition of cancer cell growth
Anti-inflammatory DrugsTargeting inflammatory pathwaysModulation of immune response

Industrial Applications

The unique properties of this compound make it suitable for industrial applications:

  • Dye Production: It is used as a precursor in synthesizing dyes due to its chromophoric properties.
  • Material Science: The compound can be incorporated into polymers to enhance material properties.

Mechanism of Action

The mechanism by which 2-Amino-4-(2-methoxyethoxy)-benzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position 4) Molecular Weight (g/mol) Solubility (Polarity) Key Applications/Properties CAS Number
2-Amino-4-(2-methoxyethoxy)-benzoic acid 2-Methoxyethoxy 237.21 High (due to ether linkage) Drug intermediates, agrochemicals 98684-32-3
2-Amino-4-bromobenzoic acid Bromo 216.03 Moderate Biochemical reagents, organic synthesis 20780-57-8
2-Amino-4,6-dimethoxybenzoic acid Dimethoxy 197.17 Low Photodynamic therapy precursors 21577-57-1
2-Amino-4-(methylsulfonyl)benzoic acid Methylsulfonyl 215.22 Low (hydrophobic) Antiviral agents, enzyme inhibitors N/A
2-Amino-4-(difluoromethoxy)benzoic acid Difluoromethoxy 203.15 Moderate Quinazolinone precursors (anticancer) N/A

Key Observations:

Solubility Trends: The methoxyethoxy group in the target compound improves solubility in polar solvents (e.g., methanol, DMSO) compared to halogenated (e.g., bromo) or hydrophobic (e.g., methylsulfonyl) analogs . Dimethoxy derivatives exhibit lower solubility due to increased steric hindrance .

Synthetic Accessibility: Bromo and methylsulfonyl analogs require halogenation or sulfonation steps, which may involve hazardous reagents (e.g., Br₂, SO₃) . The methoxyethoxy group can be introduced via Williamson ether synthesis, as seen in related compounds like 4-(2-aminoethoxy)benzoic acid .

Biological Activity: Bromo analogs: Used in cross-coupling reactions for drug candidates (e.g., kinase inhibitors) . Difluoromethoxy analogs: Serve as precursors to quinazolinones with demonstrated cytotoxicity against cancer cell lines . Methylsulfonyl analogs: Exhibit anti-inflammatory and antiviral properties due to sulfonyl group interactions with biological targets .

Crystallographic Data :

  • Related compounds, such as 2-(2-ethoxy-2-oxoacetamido)benzoic acid, form hydrogen-bonded chains in the crystal lattice, influencing stability and melting points . The methoxyethoxy group’s flexibility may reduce crystallinity compared to rigid substituents (e.g., bromo).

Research Findings and Industrial Relevance

  • Pharmaceutical Potential: The methoxyethoxy group’s polarity enhances bioavailability, making the target compound a candidate for prodrug designs (e.g., ester prodrugs of NSAIDs) . In contrast, methylsulfonyl derivatives are prioritized for targeted therapies due to their strong electron-withdrawing effects .
  • Agrochemical Applications :

    • Bromo and dimethoxy analogs are used in herbicide intermediates (e.g., benzobicyclon derivatives), but the target compound’s solubility may improve field efficacy under varying pH conditions .
  • Structural Insights :

    • X-ray crystallography (using SHELX programs ) reveals that analogs like 2-(2-ethoxy-2-oxoacetamido)benzoic acid adopt planar geometries stabilized by O–H···O hydrogen bonds . Such data guide the design of analogs with optimized packing and stability.

Biological Activity

2-Amino-4-(2-methoxyethoxy)-benzoic acid is a compound of interest in medicinal chemistry due to its unique structural features, which include an amino group and a methoxyethoxy substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₁NO₄
  • Molecular Weight : 185.19 g/mol

This compound's structure allows for various interactions with biological macromolecules, which may contribute to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxyethoxy group can participate in hydrophobic interactions. These interactions may modulate the activity of enzymes and receptors, leading to various biological effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, related compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives containing methoxy groups exhibited significant activity against breast cancer cell lines (MDA-MB-231) with IC₅₀ values ranging from 15.7 to 33.9 µM . The mechanisms involved include induction of apoptosis through the intrinsic pathway, as evidenced by upregulation of pro-apoptotic factors such as BAX and caspases .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. For example, it has been suggested that similar benzoic acid derivatives can enhance the activity of proteasome and cathepsin enzymes, which are crucial for protein degradation pathways in cells . This property could be leveraged for therapeutic strategies targeting age-related diseases where proteostasis is compromised.

Case Studies

  • Cytotoxicity Evaluation :
    • A study assessed the cytotoxic effects of various benzoic acid derivatives on human foreskin fibroblasts and cancer cell lines. Among them, this compound derivatives showed promising results in enhancing proteasome activity without significant cytotoxicity at lower concentrations (1–10 µg/mL) .
  • Synthesis and Structure-Activity Relationship (SAR) :
    • A comprehensive SAR analysis indicated that modifications in the methoxy group significantly influenced the anticancer activity of related compounds. The presence of methoxy groups was associated with increased potency against cancerous cell lines, suggesting a critical role in enhancing bioactivity .

Data Tables

Activity Type Cell Line IC₅₀ (µM) Mechanism
Anticancer ActivityMDA-MB-23115.7 - 33.9Apoptosis induction
Proteasome ActivationHuman FibroblastsN/AEnhanced protein degradation

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 2-Amino-4-(2-methoxyethoxy)-benzoic acid?

Methodological Answer: The synthesis typically involves functionalization of the benzoic acid core. Key steps include:

  • Etherification : Introducing the 2-methoxyethoxy group via nucleophilic substitution or coupling reactions. For example, alkylation of 4-hydroxybenzoic acid derivatives with 2-methoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Amination : Selective introduction of the amino group at the 2-position using nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C) or direct amination via Buchwald-Hartwig coupling .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) to achieve >98% purity. Monitor reaction progress via TLC or HPLC .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography : Co-crystallize the compound with a suitable solvent (e.g., methanol) and solve the structure using SHELX programs (e.g., SHELXL for refinement). Address potential disorder in the methoxyethoxy chain by refining anisotropic displacement parameters .
  • Spectroscopic Techniques :
    • NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, methoxy protons at δ 3.3–3.5 ppm).
    • FT-IR : Validate carboxylic acid (O-H stretch: 2500–3000 cm⁻¹) and amine (N-H bend: 1600–1650 cm⁻¹) groups .

Q. What analytical methods are recommended for assessing purity and stability?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution). Detect impurities at 254 nm .
  • LC-MS : Confirm molecular ion peaks ([M+H]⁺ or [M-H]⁻) and fragmentation patterns. For stability studies, accelerate degradation under acidic/alkaline conditions and monitor decomposition products .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition onset >200°C) .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data arising from flexible substituents (e.g., methoxyethoxy group)?

Methodological Answer:

  • Multi-Refinement Strategies : Use SHELXL’s PART and SUMP instructions to model disorder in flexible chains. Apply geometric restraints to bond lengths/angles based on similar fragments in the Cambridge Structural Database .
  • Low-Temperature Data Collection : Reduce thermal motion by collecting data at 100 K. Analyze residual electron density maps to identify alternate conformations .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check Rint for data merging consistency .

Q. How to validate analytical methods for detecting trace impurities in the compound?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 48 hr), and oxidative conditions (H₂O₂). Use LC-MS to identify degradation products (e.g., demethylated or oxidized derivatives) .
  • Spike-and-Recovery Experiments : Add known impurities (e.g., 2-Amino-4-hydroxybenzoic acid) at 0.1–1.0% levels and validate recovery rates (acceptance: 90–110%) .
  • Method Robustness Testing : Vary HPLC parameters (flow rate ±0.1 mL/min, column temperature ±5°C) to ensure resolution of critical peak pairs .

Q. How to address discrepancies in biological activity data across studies?

Methodological Answer:

  • Batch Analysis : Compare purity, stereochemistry, and polymorphic forms (via PXRD) of the compound used in conflicting studies. Impurities >1% can significantly alter bioactivity .
  • Solubility Optimization : Test activity in different solvents (e.g., DMSO, PBS) and adjust concentrations to avoid aggregation. Use dynamic light scattering (DLS) to confirm monomeric state .
  • Target Validation : Perform competitive binding assays (e.g., SPR or ITC) to confirm direct interaction with proposed targets (e.g., enzymes or receptors) .

Q. What strategies mitigate polymorphism issues during formulation studies?

Methodological Answer:

  • Polymorph Screening : Use solvent-mediated crystallization (e.g., acetone, ethyl acetate) to isolate stable forms. Characterize via DSC (melting point shifts) and PXRD (distinct diffraction patterns) .
  • Excipient Compatibility : Co-process with polymers (e.g., PVP or HPMC) to stabilize the amorphous phase. Monitor physical stability under accelerated conditions (40°C/75% RH) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Amino-4-(2-methoxyethoxy)-benzoic acid
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2-Amino-4-(2-methoxyethoxy)-benzoic acid

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